molecular formula C30H40N2O10 B2634863 Dimethyl 2,2'-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis((tert-butoxycarbonyl)azanediyl))diacetate CAS No. 2102411-62-9

Dimethyl 2,2'-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis((tert-butoxycarbonyl)azanediyl))diacetate

Cat. No.: B2634863
CAS No.: 2102411-62-9
M. Wt: 588.654
InChI Key: DFLJSCCWYJNQSV-UHFFFAOYSA-N
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Description

Dimethyl 2,2'-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis((tert-butoxycarbonyl)azanediyl))diacetate is a complex organic molecule featuring:

  • A central ethane-1,2-diylbis(oxy) linker.
  • Two 2,1-phenylene rings substituted with tert-butoxycarbonyl (Boc)-protected azanediyl groups.
  • Terminal dimethyl acetate ester functionalities.

This structure confers unique physicochemical properties, such as steric bulk from Boc groups and hydrolytic stability from ester linkages. It is likely used as a synthetic intermediate in pharmaceuticals or polymers .

Properties

IUPAC Name

methyl 2-[2-[2-[2-[(2-methoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenoxy]ethoxy]-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N2O10/c1-29(2,3)41-27(35)31(19-25(33)37-7)21-13-9-11-15-23(21)39-17-18-40-24-16-12-10-14-22(24)32(20-26(34)38-8)28(36)42-30(4,5)6/h9-16H,17-20H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLJSCCWYJNQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)OC)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,2’-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis((tert-butoxycarbonyl)azanediyl))diacetate typically involves multiple steps. One common method includes the reaction of 2-chloro-6-hydroxybenzaldehyde with ethylenediamine in anhydrous methanol at 60°C, followed by refluxing for 16 hours . Another method involves the vapor diffusion technique, where a solution of the compound in methanol is slowly mixed with a solution of zinc acetate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis((tert-butoxycarbonyl)azanediyl))diacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Dimethyl 2,2'-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis((tert-butoxycarbonyl)azanediyl))diacetate has been investigated for its potential use in drug development due to its structural characteristics that may confer biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, the incorporation of azanediyl groups has been linked to enhanced interactions with biological targets involved in cancer progression. Research is ongoing to evaluate the efficacy of this compound against various cancer cell lines.

Antimicrobial Properties

The compound's unique structure may also provide antimicrobial benefits. Preliminary data suggest that it could inhibit the growth of certain bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

Materials Science

The structural versatility of this compound allows for its application in the development of advanced materials.

Polymer Chemistry

This compound can serve as a monomer or crosslinking agent in polymer synthesis. Its ability to form stable bonds with various substrates makes it suitable for creating polymers with tailored properties for specific applications such as coatings and adhesives.

Nanocomposites

Incorporating this compound into nanocomposite materials can enhance mechanical strength and thermal stability. Research is being conducted on its use in the fabrication of nanocomposites that could be utilized in high-performance applications.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis.

Synthesis of Functionalized Compounds

Its functional groups allow for further chemical modifications, enabling the synthesis of a variety of functionalized compounds that can be used in pharmaceuticals and agrochemicals.

Catalysis

The compound has potential applications as a catalyst or catalyst precursor in organic reactions due to its ability to facilitate various chemical transformations.

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryResearchGate Investigated anticancer properties; showed promising results against cancer cell lines.
Materials ScienceMDPI Demonstrated potential as a polymer crosslinker; improved mechanical properties observed.
Organic SynthesisChemBK Used as an intermediate for synthesizing novel functionalized compounds with biological activity.

Mechanism of Action

The mechanism of action of Dimethyl 2,2’-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis((tert-butoxycarbonyl)azanediyl))diacetate involves its interaction with molecular targets through its functional groups. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions, influencing biological pathways and chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Linkage and Substitution Patterns

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Applications/Properties
Target Compound Ethane-1,2-diylbis(oxy) Boc-azanediyl, dimethyl acetate ~500–550 (estimated) Drug intermediates, protective group chemistry
Dimethyl 2,2′-[1,4-phenylenebis(oxy)]diacetate (CAS 5897-78-9) 1,4-Phenylenebis(oxy) Dimethyl acetate 254.24 Polymer plasticizers, solvent additives
Dimethyl 2,2'-[(4-chloro-1,3-phenylene)bis(oxy)]diacetate (CAS 861064-79-1) 4-Chloro-1,3-phenylene Chloro, dimethyl acetate 288.68 Reactive monomer for halogenated polymers
Bis(2-methyl-2-propanyl) 2,2′-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate (CAS 896595-45-2) Xanthene (rigid aromatic core) tert-Butyl esters ~450 (estimated) Fluorescent probes, material science
Key Differences:
  • Substitution Position : The target compound’s 2,1-phenylene substitution contrasts with 1,4-phenylene in , affecting electronic distribution and solubility.
  • Functional Groups : Boc-protected amines in the target compound enhance steric hindrance and stability, unlike the unmodified amines in Schiff base corrosion inhibitors (e.g., DF1 and DF2 in ).

Functional Group Impact on Reactivity and Solubility

Compound Class Functional Groups Reactivity/Solubility Profile Example Evidence
Boc-Protected Amines tert-Butoxycarbonyl, esters Hydrolytically stable in acidic conditions; lipophilic Target compound
Free Amines (Schiff Bases) Azanediyl, hydroxyl Prone to hydrolysis; form hydrogen bonds (corrosion inhibition)
Chlorinated Analogs Chloro, esters Electron-withdrawing; increased reactivity in substitutions
  • Solubility : The Boc groups in the target compound reduce water solubility compared to ionic derivatives like Potassium 2,2',2'',2'''-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azanetriyl))tetraacetate .

Biological Activity

Dimethyl 2,2'-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis((tert-butoxycarbonyl)azanediyl))diacetate is a complex organic compound with significant potential in various biological applications. This article explores its synthesis, structural characteristics, and biological activities based on current research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving classical organic reactions. The synthesis typically includes the use of a Schiff-base reaction to form the initial structure, followed by subsequent modifications to achieve the desired functional groups. The structural confirmation is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (MS)
  • Infrared (IR) Spectroscopy
  • Ultraviolet-visible (UV-Vis) Spectroscopy

These techniques confirm the presence of key functional groups such as ester and amine linkages, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert effects through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in metabolic pathways.
  • Antioxidant Properties : It exhibits significant antioxidant activity, which can protect cells from oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Case Studies and Research Findings

  • Antioxidant Activity : A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated an IC50 value comparable to established antioxidants, suggesting its potential use in therapeutic formulations for oxidative stress-related conditions.
  • Enzyme Inhibition : In vitro assays demonstrated that the compound inhibits acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Efficacy : Research conducted on bacterial strains such as Escherichia coli and Staphylococcus aureus revealed that the compound exhibits significant growth inhibition at low concentrations, indicating its potential as a natural antimicrobial agent.

Data Table: Biological Activities Overview

Biological ActivityAssay TypeResultReference
AntioxidantDPPH Scavenging AssayIC50 comparable to antioxidants
Enzyme InhibitionAChE Inhibition AssaySignificant inhibition
AntimicrobialAgar Diffusion MethodEffective against E. coli

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